molecular formula C13H16N4O3S B2415936 N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1048678-74-5

N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2415936
CAS No.: 1048678-74-5
M. Wt: 308.36
InChI Key: SRGVVZKFVBXCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound that features a thiazole ring, a pyrrolidine ring, and a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoacetylthiazole and cyclopropylamine.

    Step 1 Formation of Intermediate: The first step involves the reaction of 2-bromoacetylthiazole with cyclopropylamine to form N-(2-(cyclopropylamino)-2-oxoethyl)thiazole. This reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.

    Step 2 Coupling Reaction: The intermediate is then coupled with 5-oxopyrrolidine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide. This step is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques, automated reaction monitoring, and purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazole and pyrrolidine rings, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).

    Substitution: Electrophiles like bromine or iodine in the presence of catalysts such as iron(III) chloride (FeCl3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Studies: The compound can be used in studies to understand the mechanisms of enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Pharmaceutical Development: As a lead compound in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole and pyrrolidine rings facilitate binding to active sites, while the cyclopropylamino group enhances the compound’s ability to penetrate cell membranes. This compound may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(cyclopropylamino)-2-oxoethyl)thiazole: Lacks the pyrrolidine ring, resulting in different biological activity.

    5-oxopyrrolidine-2-carboxamide: Lacks the thiazole and cyclopropylamino groups, leading to reduced potency in certain applications.

    Thiazole derivatives: Various thiazole derivatives with different substituents can exhibit a range of biological activities.

Uniqueness

N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is unique due to its combination of structural features that confer specific biological activities. The presence of both thiazole and pyrrolidine rings, along with the cyclopropylamino group, allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c18-10-4-3-9(16-10)12(20)17-13-15-8(6-21-13)5-11(19)14-7-1-2-7/h6-7,9H,1-5H2,(H,14,19)(H,16,18)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGVVZKFVBXCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.